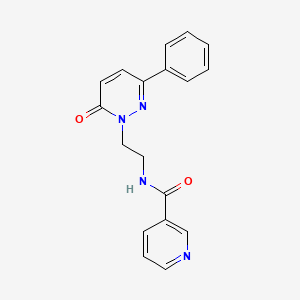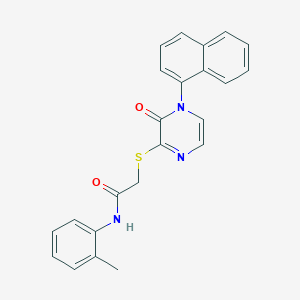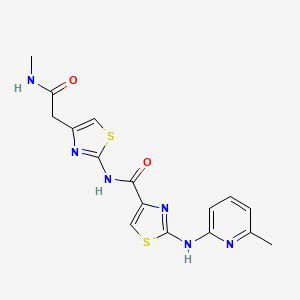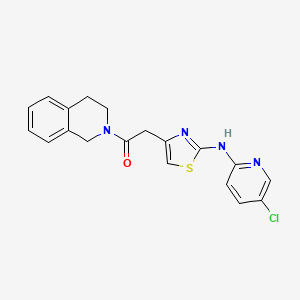
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, also known as OPN-305, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising biological activities.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves the inhibition of Toll-like receptor 2 and 4, which are expressed on the surface of immune cells. These receptors play a crucial role in the activation of the immune system and the production of pro-inflammatory cytokines. By inhibiting these receptors, this compound can reduce the inflammatory response and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation, and the reduction of inflammation in animal models. Additionally, the compound has been shown to have a good safety profile and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide in lab experiments is its specificity for Toll-like receptor 2 and 4, which allows for targeted inhibition of these receptors without affecting other immune pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide, including:
1. Further investigation of its therapeutic potential in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential as a drug combination therapy with other immune modulators.
4. Investigation of its potential as a diagnostic tool for the detection of Toll-like receptor 2 and 4 activity in various diseases.
5. Further study of its safety and toxicity profile in preclinical and clinical trials.
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be used in the treatment of various diseases. Its unique chemical structure and mechanism of action make it an attractive target for further research and development.
Synthesis Methods
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of 2-bromo-6-oxo-3-phenylpyridazine with ethylenediamine, followed by the reaction with nicotinic acid to yield the final product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Toll-like receptor 2 and 4, which are involved in the regulation of the immune system and inflammation.
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-9-8-16(14-5-2-1-3-6-14)21-22(17)12-11-20-18(24)15-7-4-10-19-13-15/h1-10,13H,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADLGFGPEOBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)





![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)



